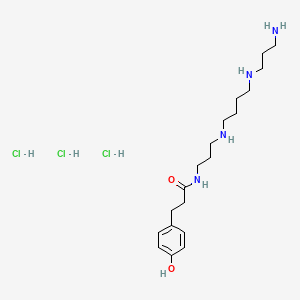

N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

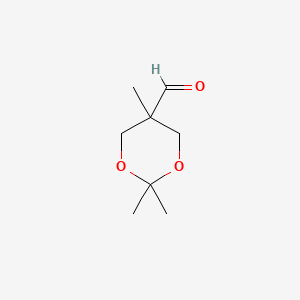

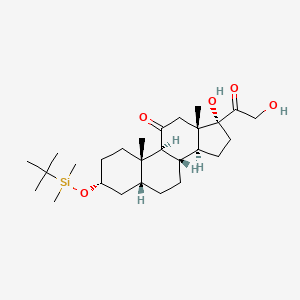

N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride is a wasp toxin analog . It is more potent than PhTX-343 at locust NMJ . It acts as an antagonist of the quisqualate-sensitive L-glutamate receptor . Its molecular formula is C19H34N4O2.3HCl and it has a molecular weight of 459.89 .

Physical And Chemical Properties Analysis

The molecular weight of N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride is 459.89 and its molecular formula is C19H34N4O2.3HCl . Unfortunately, the search results did not provide further information on its physical and chemical properties.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride, a derivative of spermine, has been synthesized and studied for its chemical properties. For instance, Veznik, Guggisberg, and Hesse (1991) detailed the synthesis of N1,4-Di(p-cumaroyl)spermine, a key intermediate in the biogenetic precursor pathway of Aphelandrine, highlighting the importance of spermine derivatives in biochemical synthesis processes (Veznik, Guggisberg, & Hesse, 1991).

Biological Activity in Plant Species

- Parr, Mellon, Colquhoun, and Davies (2005) discovered phenolic amides, including spermine derivatives, in potato tubers during metabolic profiling. These compounds, such as N(1),N(12)-Bis(dihydrocaffeoyl)spermine (kukoamine A), are vital for understanding the metabolic complexity and biological activities in plants (Parr, Mellon, Colquhoun, & Davies, 2005).

Electrospray Ionisation Mass Spectrometry in Medicinal Plants

- Roumy et al. (2008) identified derivatives of spermine, including tris(4-hydroxycinnamoyl)spermines, in Microdesmis keayana and Microdesmis puberula roots. These discoveries are crucial for understanding the chemical composition and potential medicinal properties of these plants (Roumy et al., 2008).

Interaction with Biological Systems

- Bähring, Bowie, Benveniste, and Mayer (1997) studied the interaction of polyamines, including N-(4-Hydroxyphenylpropanoyl) spermine, with rat GluR6 glutamate receptor channels. Their research provides insights into the role of spermine derivatives in neurological processes (Bähring, Bowie, Benveniste, & Mayer, 1997).

Potential Therapeutic Applications

- Alexander, Hill, and Kendall (1991) investigated the role of polyamines, including N-(4-Hydroxyphenylpropanoyl) spermine, in regulating the NMDA inhibition of muscarinic receptor-induced phosphoinositide turnover in the brain. This research is significant for understanding the therapeutic potential of spermine derivatives in neurological disorders (Alexander, Hill, & Kendall, 1991).

Propriétés

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-(4-hydroxyphenyl)propanamide;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N4O2.3ClH/c20-11-3-14-21-12-1-2-13-22-15-4-16-23-19(25)10-7-17-5-8-18(24)9-6-17;;;/h5-6,8-9,21-22,24H,1-4,7,10-16,20H2,(H,23,25);3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMHJSOMDCSWBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NCCCNCCCCNCCCN)O.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37Cl3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662761 |

Source

|

| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-3-(4-hydroxyphenyl)propanamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride | |

CAS RN |

130631-59-3 |

Source

|

| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-3-(4-hydroxyphenyl)propanamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

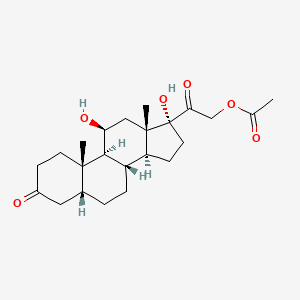

![(3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate](/img/structure/B588428.png)

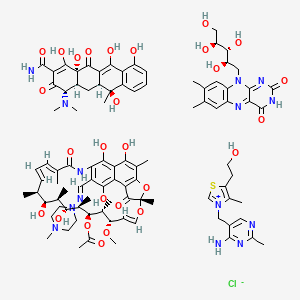

![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)